molecular formula C12H18ClN B1418617 [1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine CAS No. 1156266-78-2

[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine

Cat. No. B1418617
M. Wt: 211.73 g/mol
InChI Key: QRFKGGNCWLRVQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine can be represented by the SMILES string CC(N)c1ccc(Cl)cc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine include a refractive index of n20/D 1.543 (lit.) and a density of 1.080 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nucleophilic Additions to the Imidazole Nucleus : A study by Ohta et al. (2000) explored the serial double nucleophilic addition of amines to the imidazole nucleus, resulting in products with potential applications in synthetic chemistry (Ohta et al., 2000).

  • Synthesis of Anticancer Derivatives : Rayes et al. (2019) and (2020) synthesized compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with potential applications as histone deacetylase inhibitors (HDACIs) for anticancer activity (Rayes et al., 2019); (Rayes et al., 2020).

  • Ring Cleavage Reactions : Kinoshita et al. (1989) investigated the reactions of certain derivatives with amines, shedding light on the utility of these compounds in the synthesis of diverse chemical structures (Kinoshita et al., 1989).

Medicinal Chemistry and Drug Development

  • Potential GABAB Receptor Antagonists : Abbenante et al. (1994) synthesized analogs of baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, to explore their potential as GABAB receptor antagonists (Abbenante et al., 1994).

  • Synthesis of Novel Metal Complexes for Antitumor Activities : A study by Aboelmagd et al. (2021) involved the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, testing their anti-tumor activities and exploring their potential as CDK8 kinase inhibitors (Aboelmagd et al., 2021).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, assessing their effectiveness as corrosion inhibitors for mild steel (Boughoues et al., 2020).

  • Catalyst Systems for Polymer Synthesis : Kim et al. (2018) studied catalyst systems, including aromatic amine ligands and copper(I) chloride, for polymerizing 2,6-dimethylphenol, which can be applied in material science (Kim et al., 2018).

Other Applications

  • Chromatographic Techniques : Asatoor (1960) and Baba et al. (1984) conducted studies involving the use of chromatographic techniques to analyze amines, including dimethylamine, providing insights into analytical methodologies (Asatoor, 1960); (Baba et al., 1984).

These studies collectively demonstrate the diverse scientific research applications of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine, ranging from chemical synthesis and anticancer research to material science and analytical methods.

properties

IUPAC Name

1-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-12(2,3)11(14-4)9-5-7-10(13)8-6-9/h5-8,11,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFKGGNCWLRVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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